molecular formula C16H22N4O3 B7540438 N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide

N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide

Cat. No. B7540438
M. Wt: 318.37 g/mol
InChI Key: VQFIGUSHXZAOJX-UHFFFAOYSA-N
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Description

N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide, commonly known as CA-4P, is a synthetic compound with potential anti-cancer properties. It belongs to the class of vascular disrupting agents (VDAs) and has been extensively studied for its ability to selectively target and destroy tumor vasculature. In

Mechanism of Action

CA-4P selectively targets and disrupts tumor vasculature by binding to tubulin, a protein essential for the formation of microtubules. CA-4P induces depolymerization of microtubules in tumor endothelial cells, leading to disruption of the cytoskeleton and subsequent vascular collapse. This results in decreased blood flow to the tumor, leading to tumor regression and inhibition of metastasis.
Biochemical and Physiological Effects
CA-4P has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in tumor cells, inhibit angiogenesis, and modulate the immune system. CA-4P has also been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

CA-4P has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its properties and purity. It also has a well-defined mechanism of action, which allows for targeted experimentation. However, CA-4P has some limitations for lab experiments. It is a potent VDA, which can make it difficult to determine the optimal dose for experiments. It also has limited solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CA-4P. One area of interest is the development of more potent and selective N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide based on the structure of CA-4P. Another area of interest is the study of CA-4P in combination with other anti-cancer agents to enhance their efficacy. Additionally, there is interest in studying the immune-modulating properties of CA-4P and its potential use in immunotherapy. Finally, there is a need for further preclinical and clinical studies to fully understand the safety and efficacy of CA-4P as an anti-cancer agent.
Conclusion
In conclusion, CA-4P is a synthetic compound with potential anti-cancer properties. It selectively targets and disrupts tumor vasculature, leading to tumor regression and inhibition of metastasis. CA-4P has several advantages for lab experiments, but also has some limitations. There are several future directions for research on CA-4P, including the development of more potent and selective N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide, the study of CA-4P in combination with other anti-cancer agents, and the study of its immune-modulating properties.

Synthesis Methods

The synthesis of CA-4P involves the reaction of 2-(4-aminophenyl)acetic acid with cyclohexanone to form N-(2-cyclohexylethyl)-2-(4-aminophenyl)acetamide, which is then reacted with phosgene and ammonia to form CA-4P. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

CA-4P has been extensively studied for its potential anti-cancer properties. It has been shown to selectively target and destroy tumor vasculature, leading to tumor regression and inhibition of metastasis. CA-4P has also been studied in combination with other anti-cancer agents to enhance their efficacy.

properties

IUPAC Name

N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c17-16(23)20-13-8-6-12(7-9-13)19-14(21)10-18-15(22)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,18,22)(H,19,21)(H3,17,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFIGUSHXZAOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)NC2=CC=C(C=C2)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide

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